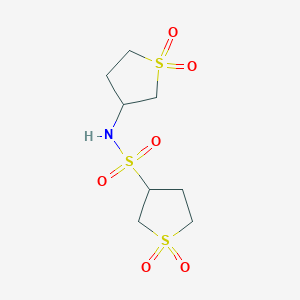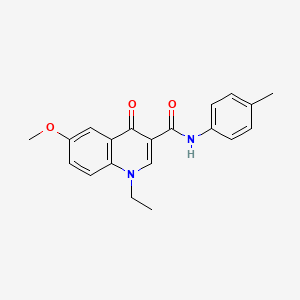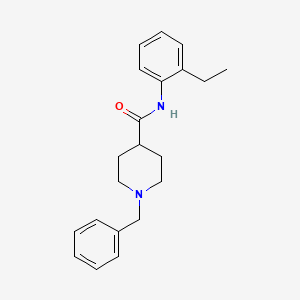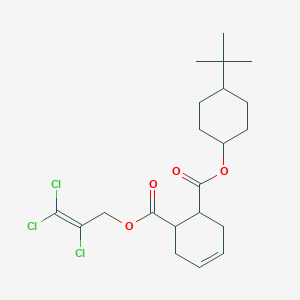![molecular formula C17H19N3O4S B5002713 1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide](/img/structure/B5002713.png)
1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide involves its interaction with specific enzymes or receptors. For example, this compound has been shown to inhibit DPP-4 and FAP by binding to their active sites and blocking their enzymatic activity. Similarly, this compound has been shown to bind to cannabinoid receptors and modulate their signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific target. For example, inhibition of DPP-4 and FAP by this compound can lead to increased insulin secretion and decreased inflammation, respectively. Similarly, modulation of cannabinoid receptors by this compound can lead to pain relief, appetite suppression, and mood stabilization.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide in lab experiments is its specificity towards its targets. This compound can selectively inhibit or activate specific enzymes or receptors, allowing for precise modulation of biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Future Directions
There are several future directions for research on 1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide. One direction is to study its potential applications in other diseases and physiological processes. For example, this compound may have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its synthesis method to obtain higher yields and purity. Finally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound, which may lead to the development of more effective and safe drugs.
Synthesis Methods
1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide can be synthesized using various methods, including the reaction of 2-(methylthio)phenol with 5-bromomethyl-3-isoxazolylcarbonyl chloride and subsequent reaction with L-prolinamide. Another method involves the reaction of 2-(methylthio)phenol with 5-(chloromethyl)-3-isoxazolylcarbonyl chloride and subsequent reaction with L-prolinamide. These methods have been optimized to obtain high yields of the desired compound.
Scientific Research Applications
1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide has potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been studied as a potential inhibitor of enzymes such as dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP), which are involved in various diseases such as diabetes, cancer, and inflammation. In addition, this compound has been studied as a potential ligand for G protein-coupled receptors (GPCRs) such as the cannabinoid receptors, which are involved in various physiological processes such as pain, appetite, and mood.
properties
IUPAC Name |
(2S)-1-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-25-15-7-3-2-6-14(15)23-10-11-9-12(19-24-11)17(22)20-8-4-5-13(20)16(18)21/h2-3,6-7,9,13H,4-5,8,10H2,1H3,(H2,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRTNYBNBLTDQ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1OCC2=CC(=NO2)C(=O)N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1OCC2=CC(=NO2)C(=O)N3CCC[C@H]3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5002631.png)
![1-bromo-3-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002639.png)
![7-(3-chloro-4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002647.png)



![N~2~-(3-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002671.png)
![methyl 4-(5-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5002675.png)
![4-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B5002698.png)
![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5002704.png)
![1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5002712.png)

![1-(allyloxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5002729.png)